molecular formula C11H10BrN B060662 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 164736-47-4

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No. B060662
CAS RN: 164736-47-4
M. Wt: 236.11 g/mol
InChI Key: XKDWSCYYHKJAGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole and its derivatives involves starting from anilines and 3-chlorocyclopentene. Various substituted derivatives such as 7-phenylethynyl-, 7-azido-, 7-nitro-, and 5,7-dinitro-substituted N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles have been successfully synthesized. This demonstrates the compound's versatility and the potential for further chemical modifications (Skladchikov, Fatykhov, & Gataullin, 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been confirmed through various spectroscopic methods. Notably, NMR spectroscopy has been utilized to elucidate the structure, showing characteristic signals and sometimes displaying signal doubling typical of other 7-substituted derivatives. This detailed analysis aids in understanding the compound's configuration and potential reactivity (Skladchikov, Fatykhov, & Gataullin, 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, enabling the synthesis of a wide range of derivatives. For instance, it can be converted into hydroxybutenyl derivatives and tetrahydrofuranylidene derivatives, showcasing its flexibility in chemical transformations and its utility in synthetic chemistry. These reactions expand the functional utility of the core structure in the synthesis of complex molecules (Harrison, Jackson, Moody, & Williams, 1995).

Scientific Research Applications

  • Synthesis and Reactivity : The compound has been used as a starting material or intermediate in synthesizing various derivatives. Skladchikov et al. (2014) synthesized derivatives of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles starting from anilines and 3-chlorocyclopentene, focusing on the synthesis of 7-bromo and other substituted derivatives and studying their NMR spectra characteristics (Skladchikov, Fatykhov, & Gataullin, 2014).

  • Model Studies Toward Mycotoxins : Harrison et al. (1995) converted 7-bromocyclopenta[b]indole into various derivatives in model studies towards the elaboration of paspalitrem and lolitrem type side chains, which are tremorgenic mycotoxins (Harrison, Jackson, Moody, & Williams, 1995).

  • Chemical Transformations : Gataullin et al. (2006) discussed the reaction of the N-mesylates of 1,3a,4,8b-tetrahydrocyclopenta[b]indoles with dimethyldioxirane and bromine, focusing on the formation of trans-epoxide and bromination products, demonstrating the compound's reactivity and potential applications in further synthetic chemistry (Gataullin et al., 2006).

  • Synthetic Routes to Medicinally Interesting Compounds : Welmaker and Sabalski (2004) described a synthesis for a structurally related compound, demonstrating a new synthetic route to medicinally interesting compounds and highlighting the potential of cyclopenta[b]indole derivatives in drug discovery (Welmaker & Sabalski, 2004).

properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDWSCYYHKJAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351461
Record name 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

164736-47-4
Record name 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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